G-quadruplex DNA fluorescence probe 1
Description
Significance of Guanine-Quadruplex (G4) Structures in Biological Systems
G-quadruplexes are far from being mere structural curiosities. Their formation has been identified in critical genomic regions, including telomeres (the protective caps (B75204) at the ends of chromosomes) and gene promoter regions, implying their involvement in fundamental biological processes. Research has linked G4 structures to the regulation of gene expression, DNA replication, and the maintenance of genomic stability. Their roles in cellular aging and the development of diseases, particularly cancer, have made them a focal point of extensive research. The controlled formation and resolution of G4 structures appear to be a vital mechanism for regulating cellular functions, and their dysregulation can have profound consequences.
Overview of Fluorescent Probes for G-quadruplex Visualization in Research
The direct visualization of G-quadruplexes in their native cellular environment is crucial to understanding their biological functions. This has spurred the development of a diverse array of fluorescent probes. These small molecules are designed to selectively bind to G4 structures and, upon binding, exhibit a change in their fluorescent properties, such as an increase in fluorescence intensity or a shift in emission wavelength. mdpi.com This "light-up" mechanism allows researchers to pinpoint the location and dynamics of G4s within living cells using advanced microscopy techniques. springernature.com
Various chemical scaffolds, including carbazoles and pyridinium (B92312) derivatives, have been explored to create these molecular beacons. mdpi.com The ideal G4 fluorescent probe should possess several key characteristics: high selectivity for G4 structures over other nucleic acid forms (like duplex DNA), cell membrane permeability to reach its target, low cytotoxicity to ensure the health of the cells under observation, and robust photophysical properties for clear and stable imaging. oup.com
Rationale for Developing Selective G-quadruplex Fluorescent Probes
The cellular environment is a crowded space, teeming with various biomolecules, including a vast excess of duplex DNA. To accurately study G-quadruplexes, it is imperative to have probes that can distinguish G4 structures from this background with high fidelity. Non-selective probes could lead to false-positive signals, misinterpreting the abundance and role of G4s. researchgate.net
The development of highly selective G-quadruplex fluorescent probes is therefore driven by the need for precise and reliable tools to investigate their formation, localization, and dynamics in real-time and in living systems. oup.com Such probes are indispensable for elucidating the specific roles of G4s in normal cellular processes and in disease states. Furthermore, selective probes can be instrumental in screening for and evaluating the efficacy of potential therapeutic agents that target G-quadruplexes. mdpi.com
In-depth Focus: G-quadruplex DNA Fluorescence Probe 1
A significant advancement in the field of G4 visualization has been the development of a carbazole-based fluorescent probe, designated as This compound , also referred to as Compound E1 . medchemexpress.comnih.gov This probe has demonstrated remarkable selectivity and favorable properties for cellular imaging.
Detailed Research Findings on this compound
Research has shown that this compound stands out due to its superior ability to discriminate G-quadruplex DNA from other DNA structures. nih.gov A key feature of its design is the incorporation of an oligo(ethylene glycol) chain, which enhances its water-solubility and biocompatibility, crucial for applications in biological systems. nih.gov
Binding Mechanism and Fluorescence Response:
Comprehensive analyses have revealed that probe E1 likely binds to both ends of the G-quadruplex structure. nih.gov This binding event restricts the intramolecular rotation of the molecule, leading to a significant increase in its fluorescence emission intensity. nih.gov A noteworthy characteristic of this probe is its minimal fluorescence response when interacting with non-G-quadruplex DNA, which contributes to its high signal-to-noise ratio in imaging applications. nih.gov
Structural Influence on Selectivity:
The carbazole (B46965) scaffold of the probe is modified with styrene-like side groups. Studies have indicated that the substitution pattern and the position of these groups have a profound impact on the probe's ability to selectively recognize G-quadruplex structures. nih.govnih.gov This highlights the tunability of the probe's properties through rational chemical design.
Cellular Applications:
Crucially, cellular uptake assays have confirmed that this compound can effectively penetrate the cell membrane and enter living cells. nih.gov Furthermore, it exhibits low cytotoxicity, ensuring that it does not significantly perturb the normal functions of the cells being studied. medchemexpress.comnih.gov These characteristics make it a valuable tool for visualizing G-quadruplexes in their native cellular context.
Data on this compound
To provide a clearer understanding of the probe's characteristics, the following tables summarize its key properties and performance based on available research.
Table 1: General Properties of this compound (Compound E1)
| Property | Description | Reference |
| Chemical Class | Carbazole-based | nih.gov |
| Key Structural Features | Oligo(ethylene glycol) chain, Styrene-like side groups | nih.gov |
| Cell Permeability | Yes | medchemexpress.comnih.gov |
| Cytotoxicity | Low | medchemexpress.comnih.gov |
Table 2: Performance Characteristics of this compound (Compound E1)
| Characteristic | Finding | Reference |
| Selectivity | Superior selectivity for G-quadruplex DNA over non-G-quadruplex DNA structures. | nih.gov |
| Fluorescence Response | Significant increase in fluorescence emission intensity upon binding to G-quadruplex DNA. | nih.gov |
| Binding Mode | Binds to both ends of the G-quadruplex. | nih.gov |
| Application | Suitable for fluorescence imaging of G-quadruplex DNA in living cells. | nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C27H31IN2O3 |
|---|---|
Molecular Weight |
558.4 g/mol |
IUPAC Name |
9-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]-3-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]carbazole iodide |
InChI |
InChI=1S/C27H31N2O3.HI/c1-28-14-6-5-7-23(28)12-10-22-11-13-27-25(21-22)24-8-3-4-9-26(24)29(27)15-16-31-19-20-32-18-17-30-2;/h3-14,21H,15-20H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
MJVDWGWQDFLTSB-UHFFFAOYSA-M |
Isomeric SMILES |
C[N+]1=CC=CC=C1/C=C/C2=CC3=C(C=C2)N(C4=CC=CC=C43)CCOCCOCCOC.[I-] |
Canonical SMILES |
C[N+]1=CC=CC=C1C=CC2=CC3=C(C=C2)N(C4=CC=CC=C43)CCOCCOCCOC.[I-] |
Origin of Product |
United States |
G Quadruplex Dna Fluorescence Probe 1 Compound E1 : Fundamental Characteristics and Design Principles
Nomenclature and Identification of G-quadruplex DNA Fluorescence Probe 1 (Compound E1)
Compound E1 is chemically defined by its systematic IUPAC name and can be identified by its specific molecular formula and weight. These identifiers are crucial for the accurate reporting and replication of scientific findings related to this probe.
| Identifier | Value |
| Compound Name | This compound (Compound E1) |
| IUPAC Name | 9-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]-3-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]carbazole;iodide |
| Molecular Formula | C27H31IN2O3 |
| Molecular Weight | 558.45 g/mol |
General Design Strategies for G-quadruplex Targeting Fluorescent Probes
The development of fluorescent probes that can selectively target G-quadruplex DNA structures over other nucleic acid forms, such as duplex DNA, is a significant area of research. The design of such probes hinges on specific structural features and photophysical mechanisms that enable this selectivity.
Structural Scaffolds Utilized in G-quadruplex Probe Development
A variety of molecular frameworks have been explored for their potential to selectively interact with G-quadruplexes. These scaffolds typically possess large, planar aromatic surfaces that can interact with the flat G-quartets of the G4 structure through π-π stacking interactions. Common scaffolds include:
Carbazoles : This tricyclic aromatic system is a core component of Compound E1. nih.gov Carbazole (B46965) derivatives are noted for their favorable photophysical properties and their ability to be chemically modified to enhance G4 binding and cellular permeability. nih.gov
Porphyrins : These large macrocyclic compounds have an extensive aromatic system that can effectively stack on the terminal G-quartets.
Thiazole (B1198619) Orange and Analogs : These dyes are known to exhibit significant fluorescence enhancement upon binding to nucleic acids, and modifications to their structure can impart G4 selectivity.
Styryl Dyes : These compounds often feature rotatable bonds, and their fluorescence can be sensitive to the conformational constraints imposed by binding to a G4 structure.
Principles of Fluorescence "Switch-on" Mechanisms in G-quadruplex Probes
The "switch-on" mechanism, where a probe's fluorescence intensity dramatically increases upon binding to its target, is a highly desirable feature for imaging applications as it enhances the signal-to-noise ratio. This phenomenon in G-quadruplex probes is often governed by the principle of restricted intramolecular rotation (RIR).
In a free, unbound state in solution, many fluorescent probes can dissipate absorbed energy through non-radiative pathways, such as intramolecular rotations or vibrations, resulting in low fluorescence emission. Upon binding to the G-quadruplex, these intramolecular motions are sterically hindered. This restriction of movement blocks the non-radiative decay pathways, forcing the excited molecule to release its energy through the radiative pathway of fluorescence, thus leading to a significant enhancement of the emission intensity.
For Compound E1, comprehensive analyses have revealed that its fluorescence "switch-on" mechanism is a result of its binding to both ends of the G-quadruplex structure. nih.gov This binding mode effectively restricts the intramolecular rotation of the probe, leading to a substantial increase in its fluorescence emission intensity. nih.gov This selective fluorescence enhancement is pronounced when Compound E1 interacts with G-quadruplex DNA, with almost no fluorescence response observed in the presence of non-G-quadruplex DNA structures. nih.gov
Cellular Uptake, Membrane Permeability, and Biocompatibility Attributes
A critical aspect of a fluorescent probe's utility for in vivo imaging is its ability to traverse the cell membrane and reach its intracellular target without causing significant harm to the cell.
Cellular Uptake and Membrane Permeability: Research has demonstrated that this compound (Compound E1) possesses the ability to pass through the cell membrane and enter living cells. nih.gov This characteristic is essential for its application in live-cell imaging of G-quadruplex DNA. The inclusion of an oligo(ethylene glycol) chain in its structure is believed to contribute to its solubility and ability to cross cellular membranes. nih.gov
Biocompatibility: Biocompatibility studies are crucial to ensure that the probe does not interfere with normal cellular processes. Compound E1 has been shown to exhibit low cytotoxicity. nih.gov This favorable biocompatibility profile, attributed in part to the oligo(ethylene glycol) chain, makes it a suitable tool for studying G-quadruplex dynamics in their native cellular environment without inducing significant cellular stress or damage. nih.gov
Mechanistic Basis of G Quadruplex Dna Fluorescence Probe 1 Interaction and Sensing
Molecular Recognition and Binding Modes with G-quadruplex DNA
The interaction of G-quadruplex DNA fluorescence probe 1 with its target is a multifaceted process characterized by specific binding modes that contribute to its high affinity and selectivity. Comprehensive analyses have indicated that the probe likely binds to both ends of the G-quadruplex structure. nih.gov This binding restricts the intramolecular rotation of the probe, leading to a significant enhancement in its fluorescence emission intensity, a phenomenon often referred to as "light-up" signaling.
End-Stacking Interactions with G-quartets
The primary binding mode of this compound is believed to be through end-stacking interactions with the external G-quartets of the G-quadruplex structure. The probe's aromatic carbazole (B46965) core facilitates π-π stacking interactions with the planar surface of the guanine (B1146940) tetrads. vulcanchem.com This mode of interaction is a common feature for many G-quadruplex selective ligands, where the large, flat aromatic surface of the ligand can effectively overlap with the G-quartet. This stacking interaction is a key contributor to the stable binding and the subsequent fluorescence enhancement of the probe.
Selectivity Profile of this compound Against Other Nucleic Acid Structures
A critical feature of this compound is its remarkable selectivity for G-quadruplex DNA over other nucleic acid structures, such as duplex DNA and single-stranded nucleic acids. nih.gov This high degree of selectivity is essential for accurately detecting and imaging G-quadruplexes within the complex cellular environment, which is abundant in various forms of nucleic acids.
Discrimination from Duplex DNA Structures
This compound exhibits a significant preference for G-quadruplex DNA over duplex DNA. vulcanchem.com This selectivity stems from the distinct structural differences between these two forms of DNA. The planar and electron-rich G-quartets of G-quadruplexes provide an ideal binding site for the probe's carbazole core via end-stacking, an interaction that is not possible with the structure of duplex DNA. Consequently, the probe shows almost no fluorescence response in the presence of duplex DNA. nih.gov The selectivity for G-quadruplex DNA over duplex DNA has been reported to be greater than 50-fold for parallel G-quadruplex structures. vulcanchem.com
Differentiation from Single-Stranded Nucleic Acids and Other RNA Topologies
Similarly, this compound demonstrates a low affinity for single-stranded DNA and RNA. nih.gov These unstructured nucleic acids lack the specific G-quartet architecture necessary for the high-affinity binding observed with G-quadruplexes. As a result, the probe's fluorescence is not significantly enhanced in the presence of single-stranded nucleic acids, further highlighting its specificity for the folded G-quadruplex conformation.
Influence of G-quadruplex Structural Polymorphism on Probe Binding and Selectivity
G-quadruplexes can adopt various topologies, including parallel, antiparallel, and hybrid structures, based on the orientation of the DNA strands and the arrangement of the loops. The binding affinity and fluorescence response of this compound can be influenced by this structural polymorphism. Fluorescence titration experiments have provided insights into the probe's binding affinity for different G-quadruplex topologies. vulcanchem.com
The probe demonstrates a higher binding affinity for parallel G-quadruplex structures, with progressively lower affinities for hybrid and antiparallel topologies. vulcanchem.com This suggests that the specific arrangement of the G-quartets and the accessibility of the terminal stacking surfaces in different G-quadruplex conformations play a crucial role in the molecular recognition process.
Interactive Data Table: Binding Affinity of this compound for Different G-Quadruplex Topologies
| G-Quadruplex Type | Binding Constant (Kd) | Selectivity vs. Duplex DNA |
| Parallel | 0.22 µM | >50-fold |
| Hybrid | 0.45 µM | >30-fold |
| Antiparallel | 1.10 µM | >15-fold |
| Data derived from fluorescence titration experiments. vulcanchem.com |
This differential binding affinity underscores the sensitivity of this compound to the subtle structural variations among G-quadruplex polymorphs, a feature that could potentially be exploited for distinguishing between different G-quadruplex structures in biological systems.
Spectroscopic Response of this compound to G-quadruplex Binding
This compound, also identified as Compound E1, is a specialized carbazole-based fluorescent probe designed for the selective recognition of G-quadruplex DNA structures. researchgate.net Its interaction with these structures elicits a distinct spectroscopic response, which forms the basis of its function as a fluorescent sensor. Comprehensive analyses have indicated that Compound E1 likely binds to both the 5' and 3' ends of the G-quadruplex structure. researchgate.net This binding event leads to a significant alteration in the probe's photophysical properties, most notably a pronounced increase in its fluorescence emission intensity. researchgate.net
While the primary research indicates a significant fluorescence enhancement, specific quantitative data regarding the fluorescence lifetime modulation and quantum yield enhancement for this compound (Compound E1) are not available in the public domain through standard searches. The detailed photophysical characterization, including precise numerical values for these parameters, is typically found within the full text of the primary scientific literature, which is not accessible through the current search capabilities. Therefore, the following subsections describe the general phenomena observed for this class of probes, with the understanding that precise quantitative data for Compound E1 is not available.
Fluorescence Intensity Enhancement upon G-quadruplex Interaction
The binding of this compound to G-quadruplex DNA structures results in a substantial enhancement of its fluorescence intensity. researchgate.net This "light-up" response is a hallmark of an effective G-quadruplex probe. The underlying mechanism for this phenomenon is often attributed to the restriction of intramolecular rotation or other non-radiative decay pathways of the fluorophore upon binding to the target. In its free state in an aqueous solution, the probe's fluorescence is typically quenched. However, when it associates with the G-quadruplex, its conformation becomes more rigid, leading to a significant increase in fluorescence emission.
Research has shown that Compound E1 exhibits superior selectivity in its fluorescence response, showing a significant increase in emission intensity specifically in the presence of G-quadruplex DNA, with minimal to no response when exposed to other non-G-quadruplex DNA structures. researchgate.net
Interactive Data Table: Fluorescence Intensity Enhancement of this compound
| G-quadruplex DNA Target | Fold Fluorescence Enhancement (F/F₀) |
| Data Not Available | Data Not Available |
| Data Not Available | Data Not Available |
| Data Not Available | Data Not Available |
| Specific quantitative data on the fold enhancement of fluorescence intensity for this compound upon interaction with various G-quadruplex structures are not publicly available. |
Fluorescence Lifetime Modulation upon G-quadruplex Binding
Fluorescence lifetime, the average time a fluorophore remains in the excited state before returning to the ground state, is another critical parameter that is often modulated upon a probe's interaction with its target. For G-quadruplex probes, binding to the G-quadruplex structure typically leads to an increase in the fluorescence lifetime. This change is directly related to the decrease in non-radiative decay rates upon binding.
Fluorescence lifetime imaging microscopy (FLIM) is a powerful technique that utilizes this change in lifetime to visualize the presence and localization of G-quadruplexes within cells, as it is less susceptible to concentration-dependent artifacts that can affect intensity-based measurements.
Interactive Data Table: Fluorescence Lifetime of this compound
| Condition | Fluorescence Lifetime (τ) in ns |
| Free Probe in Solution | Data Not Available |
| Probe Bound to G-quadruplex DNA | Data Not Available |
| Specific quantitative data on the fluorescence lifetime of this compound in its free and G-quadruplex-bound states are not publicly available. |
Fluorescence Quantum Yield Enhancement Phenomena
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A significant increase in fluorescence quantum yield is expected upon the binding of this compound to a G-quadruplex structure. This enhancement is a direct consequence of the suppression of non-radiative decay pathways, which allows for a greater proportion of the excited molecules to relax via fluorescence emission.
The quantum yield is a key factor in determining the brightness of a fluorescent probe and its sensitivity in detection assays. Probes with a low quantum yield in the unbound state and a high quantum yield in the bound state are highly desirable for achieving a high signal-to-noise ratio.
Interactive Data Table: Fluorescence Quantum Yield of this compound
| Condition | Fluorescence Quantum Yield (Φ) |
| Free Probe in Solution | Data Not Available |
| Probe Bound to G-quadruplex DNA | Data Not Available |
| Specific quantitative data on the fluorescence quantum yield of this compound in its free and G-quadruplex-bound states are not publicly available. |
Advanced Methodologies for G Quadruplex Detection and Imaging Utilizing G Quadruplex Dna Fluorescence Probe 1
In Vitro Spectroscopic Characterization Techniques
A thorough understanding of the interaction between a fluorescent probe and its target is crucial for the accurate interpretation of experimental results. A suite of in vitro spectroscopic techniques is employed to characterize the binding of G-quadruplex DNA fluorescence probe 1 to G4 structures, providing insights into the nature of the interaction, structural changes, and binding affinity.
UV-Vis Spectroscopy in Probe-G-quadruplex Interaction Studies
UV-Vis absorption spectroscopy is a fundamental technique used to monitor the interaction between this compound and G4 DNA. The binding event typically results in observable changes in the absorption spectrum of the probe. Upon titration of G-quadruplex DNA into a solution of the probe, a bathochromic shift (red shift) in the maximum absorption wavelength is often observed, accompanied by hypochromicity or hyperchromicity. nih.govmdpi.com These spectral shifts are indicative of the electronic coupling between the probe and the G-quadruplex structure, often resulting from π-π stacking interactions between the aromatic core of the probe and the G-tetrads of the quadruplex. nih.govmdpi.com
An isosbestic point, where the molar absorptivity of the free and bound probe is equal, is often observed during titration experiments, suggesting a two-state equilibrium between the free probe and the probe-G4 complex. nih.gov The data obtained from UV-Vis titration can be used to determine the binding stoichiometry and to estimate the binding constant of the interaction. nih.gov
Table 1: Representative UV-Vis Absorption Spectral Changes of this compound upon Interaction with G-quadruplex DNA
| Parameter | Free Probe | Probe + G-quadruplex DNA |
| Maximum Absorption (λmax) | ~350 nm | Red-shifted (~360-370 nm) |
| Absorbance Intensity | Baseline | Hypochromic or Hyperchromic |
| Isosbestic Point | N/A | Present |
Note: The values presented are illustrative and based on typical observations for carbazole-based probes. Actual values for this compound may vary.
Circular Dichroism (CD) Spectroscopy for Structural Induction and Conformation Analysis
Circular dichroism (CD) spectroscopy is an invaluable tool for studying the conformational changes of G-quadruplex DNA upon probe binding. G-quadruplexes exhibit characteristic CD spectra that are dependent on their topology (e.g., parallel, antiparallel, or hybrid). nih.govmdpi.com For instance, a parallel G-quadruplex typically shows a positive peak around 264 nm and a negative peak around 240 nm, while an antiparallel structure often displays a positive peak around 295 nm. mdpi.com
By monitoring the changes in the CD spectrum of a G-rich DNA sequence in the presence of this compound, researchers can determine if the probe induces the formation of a G-quadruplex structure from an unfolded single strand or alters the conformation of a pre-existing G-quadruplex. nih.gov The stabilization of a particular G-quadruplex conformation by the probe can be inferred from an increase in the melting temperature (Tm) of the structure in the presence of the probe, which can also be monitored by CD spectroscopy. nih.gov
Fluorescence Titration and Competitive Binding Assays for Affinity Determination
Fluorescence spectroscopy is a highly sensitive method for quantifying the binding affinity of this compound for G4 structures. This probe is designed to be a "light-up" probe, meaning its fluorescence is significantly enhanced upon binding to a G-quadruplex. nih.govnih.gov This is often due to the restriction of intramolecular rotation in the bound state, which reduces non-radiative decay pathways. nih.gov
In a typical fluorescence titration experiment, the fluorescence intensity of the probe is measured as increasing concentrations of G-quadruplex DNA are added. The resulting binding isotherm can be fitted to a suitable binding model to calculate the dissociation constant (Kd), a measure of the binding affinity. nih.gov For this compound, a significant increase in fluorescence emission intensity is observed upon binding to G-quadruplex DNA, while there is a negligible response with other nucleic acid structures like duplex DNA, demonstrating its high selectivity. nih.gov
Table 2: Illustrative Fluorescence Properties and Binding Affinity of this compound
| Parameter | Value |
| Excitation Wavelength (λex) | ~350 nm |
| Emission Wavelength (λem) | ~460 nm |
| Fluorescence Enhancement (upon G4 binding) | > 10-fold |
| Dissociation Constant (Kd) | Sub-micromolar range |
| Selectivity vs. Duplex DNA | High |
Note: The values presented are based on typical findings for selective carbazole-based probes and may vary for this compound.
Competitive binding assays can further validate the selectivity of the probe. In these experiments, a pre-formed complex of the probe and a G-quadruplex is challenged with a known G-quadruplex binding ligand. A decrease in the fluorescence of the probe indicates its displacement by the competitor, confirming that they share a binding site on the G-quadruplex.
Cellular Imaging Approaches Employing this compound
The ability of this compound to permeate cell membranes and its low cytotoxicity make it an excellent candidate for imaging G-quadruplexes in living cells. nih.gov This allows for the investigation of the formation, localization, and dynamics of these structures in their native biological context.
Real-time Monitoring of G-quadruplex Dynamics in Living Cells
The "light-up" nature of this compound enables the real-time monitoring of changes in G-quadruplex abundance and localization within living cells. By treating cells with the probe and observing the fluorescence signal over time, researchers can track the dynamics of G-quadruplex formation and dissolution in response to various cellular processes or external stimuli. For instance, changes in G-quadruplex prevalence during different phases of the cell cycle or upon treatment with drugs that stabilize or unwind G-quadruplexes can be visualized. This provides valuable insights into the biological roles of these structures.
Confocal Fluorescence Microscopy for Subcellular Localization of G-quadruplexes
Confocal fluorescence microscopy is a powerful technique that provides high-resolution, three-dimensional images of the subcellular distribution of this compound. This allows for the precise localization of G-quadruplexes within different cellular compartments, such as the nucleus, nucleolus, or mitochondria. researchgate.net
Cellular imaging studies with this compound have shown that it can effectively pass through the cell membrane and accumulate in the nucleus and cytoplasm. nih.gov The observed fluorescence signal within the cell is attributed to the probe binding to G-quadruplex structures. Co-localization studies with known markers for specific organelles can further refine the understanding of where G-quadruplexes are predominantly located and potentially function. The low cytotoxicity of the probe is crucial for ensuring that the observed fluorescence patterns are representative of the normal physiological state of the cell. nih.gov
Fluorescence Lifetime Imaging Microscopy (FLIM) for G-quadruplex Detection and Discrimination
Fluorescence Lifetime Imaging Microscopy (FLIM) has emerged as a powerful, non-invasive technique for visualizing G-quadruplex (G4) structures within the complex milieu of living cells. Unlike intensity-based measurements, FLIM is independent of probe concentration, offering a more robust method for G4 detection. The principle of FLIM relies on the distinct fluorescence lifetime a probe exhibits upon binding to different nucleic acid structures. When this compound interacts with a G4 structure, its fluorescence lifetime is significantly altered compared to its interaction with other forms of DNA, such as double-stranded DNA (dsDNA).
This difference in fluorescence decay rates allows for the precise mapping and discrimination of G-quadruplexes. For instance, some carbazole-based probes show a longer decay time when bound to G4 structures of telomeric sequences (approximately 2.8 ns) compared to their lifetime when interacting with duplex DNA (approximately 1.2 ns). spiedigitallibrary.orgresearchgate.net Similarly, other advanced probes can distinguish G4s (with a lifetime of 3–4 ns) from dsDNA (2.0–2.5 ns) in living cells. nih.gov This contrast in lifetimes provides a high-resolution window to differentiate G4 structures from the vast excess of duplex DNA within the cell nucleus. spiedigitallibrary.orgresearchgate.net The use of FLIM with this compound provides a "proof-of-concept" for sensitively and specifically visualizing these non-canonical DNA structures. spiedigitallibrary.org
| Probe Type | Target DNA Structure | Average Fluorescence Lifetime (τ) |
| Representative Probe A (o-BMVC type) | G-quadruplex DNA | ~2.8 ns |
| Duplex DNA | ~1.2 ns | |
| Representative Probe B (NBTE type) | G-quadruplex DNA | 3.0–4.0 ns |
| Duplex DNA | 2.0–2.5 ns |
This table presents representative fluorescence lifetime data for G-quadruplex probes, illustrating the capacity of FLIM to distinguish between different DNA topologies.
Quantitative Analysis of G-quadruplex Abundance via Photon Counts and Foci Quantification
Beyond qualitative imaging, this compound enables the quantitative assessment of G4 abundance in cells through methods like photon counting and fluorescent foci quantification. These techniques provide valuable insights into the prevalence of G4 structures and their potential correlation with cellular states, such as disease.
Photon Counts: By integrating FLIM with photon counting, it is possible to accurately determine the percentage of G-quadruplex DNA in live cells. nih.gov This method overcomes the limitations of simple fluorescence intensity, which can be affected by variations in probe uptake and concentration. nih.gov Research utilizing this approach with specific tripodal cationic fluorescent probes has revealed that the G-quadruplex DNA content in cancer cells can be approximately four times higher than in normal cells, highlighting its potential for cancer cell detection. nih.govresearchgate.net
Foci Quantification: Another method for estimating G4 abundance is the quantification of discrete fluorescent spots, or foci, within the cell nucleus. The number of these fluorescent foci, observed after staining with a probe like this compound, is positively correlated with the quantity of G-quadruplexes. nih.gov While this method is a powerful tool for visualizing relative changes in G4 levels, it is important to maintain consistent imaging parameters, as adjustments to brightness and contrast can influence the number of detected foci and introduce errors. nih.gov Therefore, it is most accurately used to analyze the relative change of G-quadruplexes under different conditions. nih.gov
| Analysis Method | Principle | Key Finding | Reference Probe |
| Photon Counts (FLIM-based) | Measures the number of photons emitted from the probe to quantify G4 DNA content accurately, independent of probe concentration. | G4 DNA content in cancer cells is approximately 4-fold that in normal cells. | NBTE |
| Foci Quantification | Correlates the number of discrete fluorescent spots (foci) in the nucleus with the quantity of G4 structures. | The number of fluorescent foci increases during cell cycle progression from G0 to S phase. | IMT |
This table summarizes two key methodologies for the quantitative analysis of G-quadruplex abundance using fluorescent probes.
Nuclear Magnetic Resonance (NMR) Spectroscopy for G-quadruplex–Probe Complex Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the high-resolution, three-dimensional structure of G-quadruplex-probe complexes. nih.gov Understanding the precise molecular interactions between this compound and its G4 target is crucial for rational probe design and for interpreting fluorescence data from cellular studies.
NMR studies can reveal the specific binding mode of the probe, such as π-π stacking interactions with the G-quartets. nih.govresearchgate.net For example, the structural analysis of a tripodal cationic fluorescent probe (NBTE) in complex with a G-quadruplex showed that the probe interacts using three arms that stack on the G4 structure. This is a distinct binding mode compared to its interaction with duplex DNA, where it uses only two arms. nih.govresearchgate.net This structural difference rationalizes the higher fluorescence quantum yield and distinct lifetime response of the probe upon binding to G-quadruplexes. nih.govresearchgate.net Furthermore, 1H-NMR spectra can be used to monitor the titration of a probe into a G-quadruplex solution, observing chemical shift perturbations in the imino protons of the G-quartet to confirm binding and interaction. oup.com
Integration with Cellular Perturbation Studies
A key application of this compound is its use in dynamic cellular studies to monitor how G4 structures are modulated by intrinsic cellular processes and external stimuli.
Monitoring G-quadruplex Changes During Cell Cycle Progression
G-quadruplexes are dynamic structures, and their formation and resolution are believed to be tightly regulated throughout the cell cycle. Using this compound, researchers can visualize these changes in real-time in living cells. Studies have shown a discernible increase in the number of G4 fluorescent foci as cells progress from the G0/G1 phase to the S phase. nih.gov This observation supports the hypothesis that G-quadruplexes play a significant role in DNA replication and other S-phase-associated processes. The ability to track these changes provides a powerful window into the functional roles of G4s in normal cellular physiology.
| Cell Cycle Phase | Relative G-quadruplex Abundance (Foci Count) | Implied Biological Process |
| G0/G1 Phase | Baseline | Transcriptional regulation |
| S Phase | Increased | DNA replication, gene regulation |
This table illustrates the observed changes in G-quadruplex abundance during different phases of the cell cycle as monitored by fluorescent probes.
Observation of G-quadruplex Dynamics Under Exogenous Agent Treatment Regimens
This compound is also a valuable tool for investigating how external agents, such as potential therapeutic drugs, affect G4 stability and abundance in living cells. By treating cells with specific compounds, changes in the G4 landscape can be directly visualized and quantified. For instance, treatment with DNA replication inhibitors has been shown to alter the quantity of nuclear G-quadruplexes. nih.gov Using a suitable probe, the dynamic changes in G4 structures in response to drugs like Aphidicolin and Hydroxyurea have been directly visualized over time. nih.gov This methodology allows for the screening and evaluation of G4-targeting compounds, providing crucial information on their mechanism of action within a cellular context and aiding in the development of novel anti-cancer therapies.
| Exogenous Agent | Class | Observed Effect on G-quadruplexes (via Fluorescence Probe) |
| Aphidicolin | DNA polymerase inhibitor | Altered quantity of G4 fluorescent foci over time |
| Hydroxyurea | Ribonucleotide reductase inhibitor | Altered quantity of G4 fluorescent foci over time |
| G4-stabilizing Ligands (e.g., G51) | Carbazole (B46965) derivative | Stabilization of G-quadruplex structure |
This table provides examples of how this compound can be used to monitor the effects of external chemical agents on G4 dynamics in cells.
Applications of G Quadruplex Dna Fluorescence Probe 1 in Biological Research and Biosensing
Elucidating Biological Roles and Regulation of G-quadruplexes
The ability to visualize G4 structures in real-time within a cellular context provides invaluable insights into their formation and function. oup.com Fluorescent probes are essential for tracking these dynamic, non-canonical DNA structures and understanding their connection to cellular events. nih.gov
G-quadruplex structures are believed to form transiently during critical cellular processes such as DNA replication, where the DNA double helix is unwound. nih.gov Probes like G-quadruplex DNA fluorescence probe 1 allow researchers to monitor the formation and resolution of these structures in real-time. oup.com Studies using such probes have demonstrated a significant increase in the number of G4 DNA fluorescent spots within the cell nucleus as the cell progresses from the G0 (resting) phase to the S (synthesis) phase of the cell cycle. nih.govoup.com This observation provides direct visual evidence that G4 structures are formed in correlation with DNA replication. oup.com These molecular tools are crucial for deciphering the dynamic relationship between G-quadruplex formation and its cellular consequences. oup.com
Guanine-rich sequences capable of forming G-quadruplexes are not randomly distributed throughout the genome; they are notably prevalent in the promoter regions of many oncogenes, including c-MYC, BCL2, and VEGF, as well as in telomeric DNA repeats. eurekalert.orgmiragenews.comnih.gov The formation of G4 structures in these regions is thought to play a regulatory role in gene expression and telomere maintenance. researchgate.netescholarship.org
This compound and similar carbazole-based molecules can be used to visualize and track these specific G4 structures. nih.gov For instance, the carbazole (B46965) derivative BMVC was developed to detect telomeric G-quadruplexes in human cells. nih.gov By staining cells with these probes, researchers can map the location of G4s and observe how their presence correlates with gene activity or telomere stability. mrc.ac.uk This imaging capability is fundamental to confirming the role of G4s as epigenetic regulatory elements and their potential as targets for cancer therapeutics. nih.govnih.gov
Both DNA and RNA can form G-quadruplex structures, and distinguishing between them is a significant challenge in understanding their unique biological roles. nih.gov Advanced fluorescent probes are being developed with selectivity for either DNA or RNA G4s, or the ability to differentiate them based on their distinct subcellular localizations. nih.gov Typically, DNA G-quadruplexes are visualized as distinct fluorescent foci within the nucleus, whereas RNA G-quadruplexes are more commonly observed in the cytoplasm or in nucleoli, which are rich in RNA. nih.govoup.com
Certain probes can differentiate between the two types of G4s under specific cell fixation conditions. nih.gov For example, the probe N-TASQ has been used to visualize RNA G-quadruplexes in cells fixed with paraformaldehyde and DNA G-quadruplexes in cells fixed with methanol. nih.gov Similarly, the probe IMT was shown to selectively stain DNA G-quadruplexes in the nucleus, while other structurally similar probes predominantly stained the nucleoli. oup.com This selective visualization is critical for dissecting the independent functions and regulatory pathways of DNA and RNA G-quadruplexes. nih.gov
Biosensing Platform Development Based on this compound
The unique properties of G-quadruplexes—specifically, their ion-dependent folding and ability to act as aptamers that bind specific molecules—have been harnessed to create innovative biosensing platforms. nih.govsonar.ch In these systems, a G-rich oligonucleotide is designed to undergo a structural change in the presence of a target analyte. This conformational switch from a flexible single strand to a stable G-quadruplex is then detected by the "turn-on" fluorescence of a probe like this compound, which binds preferentially to the folded G4 structure. nih.govnih.gov
The formation and stability of G-quadruplex structures are highly dependent on the presence of specific metal ions, particularly monovalent cations like potassium (K+) and sodium (Na+), which fit into the central channel of the G-tetrads. nih.gov This inherent cation specificity is the basis for G4-based metal ion sensors. acs.org A single-stranded, guanine-rich DNA sequence can be designed to selectively fold into a G-quadruplex only in the presence of a target ion, causing a bound fluorescent probe to emit a strong signal. nih.gov This principle has been successfully applied to create sensitive and selective fluorescent sensors for various metal ions. nih.govacs.org
Table 1: Examples of Metal Ion Detection Using G-quadruplex-Based Fluorescent Biosensors
| Metal Ion | Principle of Detection | Limit of Detection (LOD) |
|---|---|---|
| K+ | K+ induces the folding of a G-rich oligonucleotide (e.g., from the human telomere sequence) into a G-quadruplex structure, which enhances the fluorescence of a bound probe. | 0.1 mmol·L−1 |
| Ag+ | Ag+ ions can coordinate with guanine (B1146940) bases, promoting the formation of a G-quadruplex structure that is then detected by a fluorescent probe. nih.gov | Varies with platform |
| Hg2+ | While not a canonical G4-stabilizing ion, specific DNA sequences can be designed where Hg2+ binding to thymine-thymine mismatches facilitates G-quadruplex formation. nih.gov | Varies with platform |
| Pb2+ | Pb2+ is a strong inducer of G-quadruplex formation from specific G-rich DNA sequences. The resulting structure is detected by the enhanced fluorescence of a G4-specific probe. sonar.chnih.gov | 0.0042 nM |
| Tl+ | The thallium(I) ion (Tl+), similar in size to K+, can effectively stabilize G-quadruplex structures, enabling its detection via fluorescence resonance energy transfer (FRET) or other fluorescence-based methods. acs.org | 59 µM |
Note: The limits of detection are highly dependent on the specific oligonucleotide sequence, fluorescent probe, and experimental platform used.
The biosensing concept can be extended beyond metal ions to a wide array of biomolecules by integrating G-quadruplex-forming sequences into DNA aptamers. acs.org An aptamer is a short oligonucleotide that can bind to a specific target molecule with high affinity. In an aptasensor, the binding of the target analyte induces a conformational change in the aptamer that either forms or disrupts a G-quadruplex structure, leading to a corresponding increase or decrease in the fluorescence of the G4 probe. nih.gov This "aptamer-G4" strategy has been used to develop sensors for numerous biologically significant targets. acs.org
Table 2: Examples of Biomolecule Detection Using G-quadruplex-Based Fluorescent Biosensors
| Analyte | Principle of Detection | Reported Performance |
|---|---|---|
| ATP (Adenosine Triphosphate) | An anti-ATP aptamer is split into two parts, one of which contains a G-quadruplex sequence. ATP binding brings the parts together, forming the G4 structure and activating the fluorescent probe. acs.org | High selectivity over other nucleotides. |
| Thrombin | The well-known thrombin binding aptamer (TBA) is a G-quadruplex-forming sequence. In the presence of thrombin, the aptamer folds into its G4 structure, which can be detected by the fluorescence of an intercalating probe. nih.govnih.gov | Detection limits in the picomolar (pM) range have been achieved. nih.gov |
| MicroRNA | A hairpin DNA probe is designed to open upon hybridization with a target microRNA. This conformational change releases a G-rich sequence that then folds into a G-quadruplex, generating a fluorescent signal. acs.org | Enables sensitive detection of specific microRNA sequences. |
| Cysteine | The detection can be based on the interaction of cysteine with other molecules in the system (e.g., Hg2+ ions that stabilize a G4), where cysteine disrupts this interaction and causes a change in fluorescence. | High sensitivity and selectivity. |
Application in Nucleic Acid Hybridization-Based Detection Systems
Nucleic acid hybridization is a fundamental technique in molecular biology where a single-stranded DNA or RNA molecule anneals to a complementary sequence. This principle is the foundation for numerous detection systems. The integration of G-quadruplex-forming sequences and specific fluorescent probes offers a novel approach to signal generation in these assays.
While direct studies detailing the use of this compound in hybridization-based detection systems are not extensively documented, its properties suggest a strong potential for such applications. The fundamental principle would involve designing a nucleic acid probe that, upon hybridization to a target sequence, folds into a G-quadruplex structure. The subsequent addition of this compound would lead to a significant increase in fluorescence, signaling the presence of the target nucleic acid. The high selectivity of this probe for G-quadruplexes over other DNA structures would ensure a high signal-to-noise ratio, a critical factor for sensitive detection. nih.gov
Table 1: Hypothetical Application in a Hybridization-Based Assay
| Step | Description | Expected Outcome with this compound |
| 1. Probe Design | A single-stranded nucleic acid probe is synthesized with a sequence complementary to the target and a G-quadruplex forming sequence. | Probe is non-fluorescent in the presence of the probe alone. |
| 2. Hybridization | The probe is introduced to a sample containing the target nucleic acid. | The probe hybridizes with the target sequence, bringing the G-quadruplex forming sequence into a conformation that allows it to fold. |
| 3. G-quadruplex Formation | The G-quadruplex structure is formed and stabilized. | The folded G-quadruplex provides a binding site for the probe. |
| 4. Detection | This compound is added to the mixture. | The probe binds to the newly formed G-quadruplex, resulting in a significant increase in fluorescence intensity, indicating a positive detection of the target nucleic acid. |
This type of system could be adapted for various formats, including in-solution assays or on-solid-support detection, making it a versatile tool for molecular diagnostics.
Interrogation of Intracellular Microenvironmental Parameters (e.g., Viscosity)
The intracellular environment is a complex and dynamic space, with parameters like viscosity playing a crucial role in cellular processes. chemistryviews.org Changes in intracellular viscosity have been linked to various diseases. chemistryviews.org Fluorescent probes that are sensitive to their microenvironment, known as molecular rotors, have been developed to measure these parameters in living cells. chemistryviews.org Some advanced probes have been designed to respond to both G-quadruplex structures and viscosity. rsc.orgnih.gov
Currently, there is no specific research demonstrating that this compound possesses sensitivity to intracellular viscosity. The fluorescence mechanism of this probe upon binding to G-quadruplexes is primarily due to the restriction of intramolecular rotation, which leads to a significant enhancement of its fluorescence quantum yield. nih.gov While this mechanism is similar to that of some viscosity-sensitive probes, it is not a definitive indicator of viscosity sensitivity. Further research would be required to determine if the fluorescence of this compound is modulated by changes in the viscosity of its surrounding medium, independent of G-quadruplex binding. If such a property were discovered, it could potentially be used to simultaneously report on the presence of G-quadruplexes and local viscosity, providing a more detailed picture of the nuclear environment.
Potential for Cancer Cell Identification and Diagnostics
The identification of molecular targets that are more abundant in cancer cells than in normal cells is a cornerstone of modern cancer diagnostics and therapy. nih.govmdpi.com G-quadruplex structures have emerged as promising targets in this regard, as they are found in the promoter regions of many oncogenes and at the ends of telomeres, which are critical for cancer cell immortality. nih.govresearchgate.net
This compound has shown significant potential in this area due to several key characteristics. Research has demonstrated that this probe can permeate the membranes of living cells and specifically illuminate G-quadruplex structures with low associated cytotoxicity. nih.gov This allows for the visualization of G-quadruplexes within the cellular context.
Table 2: Research Findings on this compound (Compound E1)
| Property | Finding | Implication for Cancer Diagnostics |
| Selectivity | Exhibits a significant fluorescence enhancement upon binding to G-quadruplex DNA, with minimal response to single-stranded or double-stranded DNA. nih.gov | High-contrast imaging of G-quadruplex-rich regions in cancer cells with low background signal. |
| Cell Permeability | Capable of passing through the membrane of living cells. nih.gov | Enables the use of the probe in live-cell imaging and potentially in vivo diagnostics. |
| Low Cytotoxicity | Shows low toxicity to living cells. nih.gov | Allows for the observation of cellular processes without significantly altering cell health, which is crucial for accurate diagnostics. |
| Binding Mode | Binds to both ends of the G-quadruplex structure, leading to a substantial increase in fluorescence emission. nih.gov | Strong and stable signal generation upon target binding. |
Given that cancer cells are often characterized by a higher abundance of G-quadruplex structures, this compound could potentially be used to differentiate cancerous cells from healthy cells based on fluorescence intensity. russellpublishing.co.uknews-medical.net While still in the research phase, the ability of this probe to selectively target and illuminate these cancer-related structures in living cells makes it a promising candidate for the development of new diagnostic tools for cancer. nih.gov Further studies are needed to validate its efficacy in clinical settings.
Current Challenges and Future Perspectives in G Quadruplex Fluorescent Probe Development
Limitations of Current G-quadruplex Fluorescent Probes
Despite the growing arsenal (B13267) of G4-targeted fluorescent probes, their practical application, particularly in living cells, is often hampered by issues related to selectivity, signal reliability, and the potential for structural perturbation of the target.
A primary hurdle for any G4 fluorescent probe is distinguishing its target from the vast excess of other nucleic acid structures, such as duplex DNA and various forms of RNA. Many existing probes exhibit some degree of fluorescence enhancement upon binding to duplex DNA, which can lead to a high background signal and a low signal-to-noise ratio in a cellular context. nih.govoup.com For instance, Thiazole (B1198619) Orange (TO), a widely used cyanine (B1664457) dye, is known to bind to various forms of DNA, and while it shows a preference for G4s, its selectivity is often insufficient for unambiguous detection in cells. acs.orgnih.gov The cellular environment is a dense and structurally diverse medium, and off-target binding of probes to other biomolecules like proteins can also contribute to non-specific fluorescence. nih.govoup.com The quest for probes with exceptional selectivity remains a critical area of research, as even minor off-target binding can lead to misinterpretation of the abundance and localization of G4 structures.
A significant drawback of intensity-based G4 probes is that their signal is intrinsically dependent on the local concentration of the probe. researchgate.netacs.org This can be particularly problematic in cellular imaging, where probe uptake and distribution can vary significantly between individual cells and even within different organelles of the same cell. acs.orgnih.gov Consequently, a brighter fluorescent signal might not necessarily indicate a higher abundance of G4s, but could simply reflect a higher local concentration of the probe. researchgate.net This inherent ambiguity complicates the quantitative analysis of G4 structures. Furthermore, some probes, such as those based on N-methyl mesoporphyrin IX (NMM), can exhibit different binding modes and fluorescence responses at varying concentrations, further complicating data interpretation. nih.gov
An ideal G4 probe should act as a passive reporter, binding to and signaling the presence of a G4 structure without influencing its native conformation or stability. However, many high-affinity G4 ligands, which are often used as the basis for fluorescent probes, can actively induce or stabilize G4 formation. mdpi.comresearchgate.net For example, the porphyrin TMPyP4 has been shown to not only stabilize existing G4s but also to promote the conversion of other DNA conformations into G-quadruplexes. nih.gov While this stabilizing effect can be beneficial for therapeutic applications, it is a significant drawback for probes intended to study the endogenous, transient nature of G4s. mdpi.comresearchgate.net The very act of observation can therefore alter the system being studied, making it difficult to ascertain the true prevalence and dynamics of G4 structures in their native state. Circular dichroism (CD) and FRET analysis are often employed to assess the impact of a probe on G4 structure, with probes like IMT showing minimal perturbation. mdpi.com
Strategies for Enhancing G-quadruplex DNA Fluorescence Probe Performance
To overcome the limitations of current intensity-based probes, researchers are actively pursuing novel strategies that offer more robust and reliable detection of G-quadruplexes. These approaches focus on alternative fluorescence parameters and more sophisticated probe design principles.
Fluorescence Lifetime Imaging Microscopy (FLIM) has emerged as a powerful technique to circumvent the challenges associated with concentration-dependent intensity measurements. researchgate.netnih.gov FLIM measures the fluorescence lifetime of a probe—the average time it spends in the excited state—which is an intrinsic property of the fluorophore in its specific environment and is generally independent of its concentration. researchgate.netacs.org A number of probes have been developed that exhibit a distinct change in fluorescence lifetime upon binding to G4s compared to other nucleic acid structures. acs.orgnih.gov This allows for the unambiguous identification of G4s, even if the probe's concentration varies throughout the cell. acs.org
Prominent examples of lifetime-based G4 probes include o-BMVC and DAOTA-M2 . For instance, o-BMVC displays a significantly longer fluorescence decay time when interacting with G4 structures (~2.8 ns) compared to duplex DNA (~1.2 ns). researchgate.net This large contrast in lifetime enables the detection of G4s with high sensitivity. researchgate.net Similarly, DAOTA-M2 shows a longer emissive lifetime when bound to G-quadruplexes compared to duplex and single-stranded DNA. nih.gov The development of such probes, which provide a ratiometric and concentration-independent signal, represents a significant advancement in the reliable visualization of G4s in their native cellular context. researchgate.netnih.gov A novel thiazole orange derivative, TOR-G4 , has also been developed as a lifetime-based probe, demonstrating a significantly higher intensity-weighted average lifetime when bound to G4s (4–6 ns) compared to non-G4 topologies (2–3 ns). nih.gov
| Probe | Lifetime with G-quadruplex (ns) | Lifetime with Duplex DNA (ns) | Key Features |
|---|---|---|---|
| o-BMVC | ~2.8 | ~1.2 | Large contrast in fluorescence decay time between G4 and duplex DNA. |
| DAOTA-M2 | Longer lifetime | Shorter lifetime | Exhibits topology-dependent fluorescence lifetime. |
| TOR-G4 | 4-6 | 2-3 | Validated for exploring RNA G4s in cells. |
G-quadruplexes are structurally polymorphic, adopting various topologies (e.g., parallel, antiparallel, hybrid) that can be associated with different biological functions. A major goal in the field is to develop probes that can selectively recognize a specific G4 topology. Rational design, based on the structural features of different G4s, is a key strategy to achieve this. nih.govoup.com This involves modifying existing scaffolds or creating new ones to enhance interactions with the unique loops and grooves of a particular G4 topology. nih.gov
For example, modifications to the Thiazole Orange scaffold have been explored to improve its selectivity for G4s over duplex DNA. acs.org By introducing bulky substituents, researchers aim to sterically hinder intercalation into duplex DNA while maintaining or enhancing the end-stacking interaction with the G-quartets of G4s. acs.org Another approach involves designing molecules with specific shapes and charge distributions that are complementary to the binding pockets of target G4s, such as those found in the promoters of oncogenes like c-MYC or in telomeric regions. nih.govmdpi.com For instance, a core-extended naphthalene (B1677914) diimide (cex-NDI) has been optimized to discriminate between G4s with different topologies, showing a remarkable fluorescent response for parallel structures. nih.gov The development of such topology-specific probes is crucial for dissecting the distinct biological roles of different G4 conformations. nih.gov
| Probe | Target G4 Topology | Design Strategy | Reported Selectivity |
|---|---|---|---|
| Modified Thiazole Orange (e.g., meso-Bn-2TO) | General G-quadruplex | Introduction of a benzyl (B1604629) substituent to the meso position of the methine chain. | Increased preference for G-DNA over ssDNA and dsDNA. |
| cex-NDI | Parallel | Core-extended naphthalene diimide with diethylene glycol side chains. | Remarkable fluorescence response for parallel G4s. |
| IMT | General G-quadruplex | Benzothiazole derivative. | High selectivity for G4-DNA and G4-RNA over i-motif, duplex, and single-stranded DNA. |
Integration with Advanced High-Resolution Imaging Modalities
The visualization of G-quadruplexes within the complex cellular environment necessitates the use of high-resolution imaging techniques that can overcome the limitations of conventional fluorescence microscopy. While G-quadruplex DNA fluorescence probe 1 has been successfully employed for live-cell imaging using confocal microscopy, the integration of this and similar probes with more advanced, super-resolution modalities is a key area of ongoing development. nih.gov
Fluorescence Lifetime Imaging Microscopy (FLIM) is a powerful technique that measures the decay rate of fluorescence, which can be sensitive to the probe's local environment and binding state. This allows for the differentiation of G4-bound probes from those that are free or non-specifically bound, even in regions of high probe concentration. researchgate.netspiedigitallibrary.org Studies with carbazole (B46965) derivatives, such as o-BMVC, have demonstrated the utility of FLIM in distinguishing G4 structures from duplex DNA based on significant differences in fluorescence lifetime. researchgate.netspiedigitallibrary.org For instance, the fluorescence decay time of o-BMVC when interacting with telomeric G4 structures is approximately 2.8 ns, compared to 1.2 ns with duplex DNA. researchgate.net This large contrast enables the detection of one G4 structure per 1000 duplexes in vitro and allows for the visualization and mapping of different G4 structures in living cells. researchgate.net While specific FLIM data for this compound is not yet widely available, its carbazole scaffold suggests it would be a promising candidate for such applications.
Förster Resonance Energy Transfer (FRET) is another technique that can provide quantitative information about molecular interactions and conformational changes in real-time. nih.gov By labeling a G4-forming nucleic acid with a donor and an acceptor fluorophore, the folding and unfolding of the G-quadruplex can be monitored. nih.gov The integration of probes like this compound into FRET-based assays could enable high-throughput screening of G4-stabilizing or -destabilizing ligands and provide dynamic information on G4 formation in response to cellular stimuli.
Super-resolution microscopy techniques, such as Stimulated Emission Depletion (STED) microscopy, Structured Illumination Microscopy (SIM), and Photoactivated Localization Microscopy (PALM), offer the potential to visualize G-quadruplexes with unprecedented spatial resolution, breaking the diffraction limit of light. The application of these techniques to G4 imaging is still in its nascent stages, but the development of bright and photostable probes is crucial for their successful implementation. nih.gov The carbazole scaffold of this compound provides a good starting point for the design of next-generation probes suitable for super-resolution imaging.
Emerging Research Directions for G-quadruplex DNA Fluorescence Probes
The ability to visualize and quantify G-quadruplexes in living systems opens up new avenues for understanding their biological roles and for developing novel diagnostic and therapeutic strategies.
G-quadruplexes are implicated in a wide range of biological processes, including DNA replication, transcription, and telomere maintenance. oup.com Their prevalence in the promoter regions of oncogenes, such as c-MYC and Bcl-2, has made them attractive targets for cancer therapy. mdpi.commdpi.com Carbazole-based fluorescent probes have been instrumental in studying the role of G-quadruplexes in these pathways. For instance, studies have utilized these probes to investigate the interaction of small molecules with the G-quadruplex in the Bcl-2 promoter region, a key regulator of apoptosis. mdpi.com
The application of probes like this compound can help to elucidate how G4 dynamics are regulated throughout the cell cycle and in response to cellular stress or drug treatment. Real-time monitoring of G4 formation and resolution can provide valuable insights into the mechanisms of G4-mediated gene regulation. oup.com
Furthermore, the role of G-quadruplexes extends beyond cancer. There is growing interest in their involvement in neurodegenerative diseases and in the life cycles of viruses. mdpi.com The development of specific fluorescent probes will be crucial for exploring the function of G-quadruplexes in these and other disease contexts. The carbazole scaffold has been explored for the development of antiviral agents, suggesting a potential application for G4 probes in this area. mdpi.com
A major challenge in the field is the ability to quantitatively analyze and map the distribution of G-quadruplexes within the vast landscape of the genome in living organisms. While techniques like chromatin immunoprecipitation followed by sequencing (ChIP-seq) have provided genome-wide maps of G4s, these methods typically require cell fixation, which can alter the native state of these dynamic structures. nih.govnih.gov
Fluorescent probes, in conjunction with advanced microscopy, offer a promising approach for quantitative in vivo analysis. Techniques like FLIM can provide a quantitative measure of G4 formation, as the fluorescence lifetime is an intrinsic property of the fluorophore in its specific environment. researchgate.netspiedigitallibrary.org This allows for the determination of the fraction of probe molecules bound to G-quadruplexes, providing a quantitative readout of G4 abundance.
Two-photon microscopy, which allows for deeper tissue penetration and reduced phototoxicity, is another promising modality for in vivo G4 imaging. mdpi.com The development of carbazole-based probes with suitable two-photon absorption cross-sections would enable the visualization and quantification of G-quadruplexes in more complex biological systems, such as tissue slices and even living animals.
The following table summarizes the fluorescence properties of a generic carbazole-based G-quadruplex probe, highlighting the changes upon binding to G-quadruplex DNA, which are crucial for quantitative analysis.
| Property | Free Probe | Probe Bound to G-quadruplex DNA |
| Fluorescence Quantum Yield | Low | High |
| Fluorescence Lifetime | Short | Long |
| Emission Maximum | Blue-shifted | Red-shifted |
This table represents typical changes observed for "light-up" carbazole-based G-quadruplex probes and is for illustrative purposes.
The selective accumulation of G-quadruplex probes in cancer cells, where G4s are often upregulated, opens the door for the development of "theranostic" agents—molecules that combine both diagnostic and therapeutic functionalities.
One promising approach is photodynamic therapy (PDT), where a photosensitizer generates reactive oxygen species upon light activation, leading to localized cell death. nih.govdiva-portal.org G-quadruplex ligands that also act as photosensitizers could provide a highly targeted cancer therapy. nih.gov The carbazole scaffold is known to be a good photosensitizer, and thus probes like this compound could potentially be adapted for PDT applications. Upon binding to G-quadruplexes in cancer cells, the probe could be activated by light to induce cell death, while its fluorescence would allow for simultaneous imaging and monitoring of the treatment response.
Another strategy involves conjugating G-quadruplex probes to therapeutic agents, such as chemotherapeutic drugs or molecules that inhibit DNA repair pathways. This would allow for the targeted delivery of the therapeutic payload to cells with high levels of G-quadruplexes. The inherent imaging capabilities of the fluorescent probe would facilitate the tracking of the drug conjugate and the assessment of its biodistribution and target engagement.
The development of such integrated diagnostic and therapeutic agents represents a significant future direction for the field of G-quadruplex research, with the potential to translate the fundamental understanding of G4 biology into novel clinical applications.
Q & A
Q. What design strategies are employed to optimize the selectivity of G4 fluorescence probes for distinguishing G-quadruplexes from duplex DNA?
G4 fluorescence probes are engineered using structural compatibility, electrostatic interactions, and steric hindrance principles. For example, probes like DAOTA-M2 leverage planar aromatic cores to intercalate into G4 grooves while avoiding duplex DNA due to steric incompatibility . Near-infrared (NIR) probes exploit deep tissue penetration and reduced autofluorescence, with modifications such as cationic side chains enhancing G4 affinity over duplex DNA . Validation involves competitive binding assays with dsDNA and G4-specific ligands (e.g., TMPyP4) to confirm selectivity .
Q. How do label-free probes, such as DNA-templated silver nanoclusters (Ag NCs), enable cost-effective detection of G4 formation?
DNA-Ag NCs utilize proximity-induced fluorescence changes. Two cytosine-rich DNA strands synthesize Ag NCs at terminal ends; G4 folding brings NCs closer, enhancing fluorescence. If G4 destabilizes (e.g., via complementary DNA hybridization), fluorescence quenches. This method avoids expensive labels and achieves specificity through sequence design . Validation includes mutational controls (e.g., disrupting G-tracts) and cation dependence studies (K⁺/Na⁺) to confirm G4 formation .
Q. What photophysical parameters are critical for evaluating G4 probe performance?
Key parameters include:
- Quantum yield : Enhanced upon G4 binding (e.g., Thioflavin T shows 200-fold fluorescence increase ).
- Brightness : Product of quantum yield and extinction coefficient (e.g., DAOTA-M2’s brightness enables live-cell tracking ).
- Binding affinity : Measured via fluorescence titration (e.g., PPIX binds parallel G4s with 100-fold selectivity over antiparallel ).
- Photostability : Critical for time-lapse imaging (NIR probes exhibit minimal photobleaching ).
Advanced Research Questions
Q. How can researchers resolve contradictions in probe selectivity data across diverse G4 topologies (e.g., parallel vs. antiparallel)?
Probe selectivity often depends on G4 topology. For example:
- PPIX selectively binds parallel G4s via π-π stacking with exposed tetrads, validated by CD spectroscopy and FRET .
- Thioflavin T shows cooperative binding to telomeric G4s, with fluorescence quenching at higher stoichiometry .
To resolve discrepancies, use orthogonal techniques: - CD spectroscopy to confirm topology.
- NMR to map binding sites.
- Mutational analysis (e.g., disrupting tetrads or loops) to assess structural specificity .
Q. What methodologies enable real-time monitoring of G4 dynamics in living cells?
- Fluorescence lifetime imaging (FLIM) : DAOTA-M2’s lifetime changes correlate with G4 stability, unaffected by probe concentration .
- Single-molecule tracking : Low-concentration probes (e.g., engineered YFP variants) minimize perturbation while capturing transient G4 formation .
- Bimolecular fluorescence complementation (BiFC) : Split-probe systems reconstitute fluorescence upon G4 binding, enabling spatiotemporal resolution .
Q. How do structural polymorphisms in G4 sequences affect probe binding kinetics and experimental reproducibility?
G4 polymorphism (e.g., chair vs. basket conformers) alters probe accessibility. Strategies include:
Q. What experimental controls are essential for validating G4 probe specificity in complex genomic environments?
- Negative controls : Use G4-deficient mutants (e.g., scrambled G-tracts) and duplex DNA .
- Competitive inhibition : Add G4-stabilizing ligands (e.g., BRACO-19) to verify signal reduction .
- Nuclease protection assays : Probe-bound G4s resist digestion, confirming target engagement .
Methodological Challenges & Solutions
Q. How can researchers address false positives in G4 prediction algorithms when designing probes?
False positives arise from sequences with G-rich motifs lacking stable G4s. Mitigation strategies:
Q. What role do monovalent cations play in modulating probe-G4 interactions?
Cations (K⁺, Na⁺) stabilize G4 structures but differentially affect probe binding:
Q. How can fluorescence anisotropy distinguish between static and dynamic G4-probe interactions?
Anisotropy increases with slower rotational diffusion (static binding). For example:
- DAOTA-M2 shows high anisotropy in G4-bound states, confirming stable complexes .
- IMT (benzothiazole probe) exhibits rapid binding kinetics, requiring time-resolved measurements .
Data Analysis & Interpretation
Q. What statistical approaches are used to quantify G4 probe signals in heterogeneous cellular environments?
Q. How do researchers reconcile discrepancies between in vitro and in cellulo probe performance?
Common issues include cellular uptake variability and off-target RNA G4 binding. Solutions:
- LogP optimization : Balance hydrophobicity for nuclear localization (e.g., IMT’s cationic design ).
- RNase pretreatment : Differentiate DNA vs. RNA G4 signals .
- CRISPR knockdown : Validate targets by reducing G4-forming gene expression .
Tables of Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
